N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-25-16(11-19(24-25)15-6-4-10-21-12-15)13-22-20(26)18-9-8-14-5-2-3-7-17(14)23-18/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXXBYDQXYLCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Attachment of the Pyridine Moiety: The pyrazole derivative is then reacted with a pyridine aldehyde under basic conditions to form the desired pyrazole-pyridine structure.
Quinoline Carboxamide Formation: The final step involves coupling the pyrazole-pyridine intermediate with quinoline-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide has been investigated for its potential as a therapeutic agent against several diseases:
- Anticancer Activity : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that compounds with similar structures possess significant antimicrobial activity. They have been tested against multiple bacterial strains, showing effectiveness in inhibiting growth at low concentrations .
Biological Studies
The compound's interaction with biological systems has been a focal point of research:
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes such as HIV integrase and other protein kinases. For example, derivatives of quinoline have been synthesized and tested for their ability to inhibit HIV replication .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between the compound and various biological targets, enhancing the understanding of its mechanisms of action .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Catalyst Development : The compound can serve as a ligand in coordination chemistry, facilitating reactions in organic synthesis .
- Material Science : Its structural features allow for exploration in the development of new materials with specific functionalities .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated dose-dependent inhibition of cell proliferation in human cancer cells. |
| Study 2 | Antimicrobial Properties | Confirmed effectiveness against a panel of bacterial strains at low concentrations. |
| Study 3 | Enzyme Inhibition | Showed significant inhibitory effects on HIV integrase, suggesting potential for antiviral therapies. |
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazole and pyridine moieties can form hydrogen bonds or coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Shares the quinoline core but lacks the pyrazole and pyridine moieties.
1-methyl-3-(pyridin-3-yl)-1H-pyrazole: Contains the pyrazole and pyridine moieties but lacks the quinoline core.
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is unique due to its combination of a quinoline core with pyrazole and pyridine moieties, providing a versatile scaffold for various chemical modifications and biological interactions.
This compound’s structural complexity and potential for diverse chemical reactions make it a valuable subject for ongoing research in multiple scientific disciplines.
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable β-keto ester.
- Introduction of the Pyridine Moiety : The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction.
- Construction of the Quinoline Core : The quinoline structure is formed through cyclization reactions involving appropriate precursors.
The compound has a molecular weight of 298.36 g/mol and features a complex structure that allows for diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | CDK inhibition |
| Compound B | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| Compound C | SF268 | 31.5 | DNA binding |
These results indicate that compounds with similar structures can effectively inhibit cancer cell growth through various mechanisms, including kinase inhibition and apoptosis induction .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated activity against several pathogenic fungi and bacteria, showcasing moderate to high efficacy compared to commercial antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Aurora kinases.
- DNA Interaction : It exhibits binding affinity to DNA, disrupting replication and transcription processes in cancer cells.
- Signal Transduction Modulation : The compound can modulate signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
